6-Chloro-1-n-methylbenzene-1,3-diamine

Lipophilicity Drug-likeness Permeability

6-Chloro-1-n-methylbenzene-1,3-diamine (CAS 521064-67-5, PubChem CID is a chloro- and N-methyl-substituted 1,3-benzenediamine with the molecular formula C₇H₉ClN₂ and a molecular weight of 156.61 g/mol. The compound serves primarily as a synthetic intermediate in medicinal chemistry and agrochemical research, where the combined electronic and steric effects of the 4-chloro and N³-methyl substituents differentiate its reactivity from unsubstituted 1,3-phenylenediamine.

Molecular Formula C7H9ClN2
Molecular Weight 156.61 g/mol
Cat. No. B8120449
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Chloro-1-n-methylbenzene-1,3-diamine
Molecular FormulaC7H9ClN2
Molecular Weight156.61 g/mol
Structural Identifiers
SMILESCNC1=C(C=CC(=C1)N)Cl
InChIInChI=1S/C7H9ClN2/c1-10-7-4-5(9)2-3-6(7)8/h2-4,10H,9H2,1H3
InChIKeyDCIIMTQIUGFAGZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Chloro-1-n-methylbenzene-1,3-diamine: Core Identity and Procurement-Relevant Properties


6-Chloro-1-n-methylbenzene-1,3-diamine (CAS 521064-67-5, PubChem CID 59086651) is a chloro- and N-methyl-substituted 1,3-benzenediamine with the molecular formula C₇H₉ClN₂ and a molecular weight of 156.61 g/mol [1]. The compound serves primarily as a synthetic intermediate in medicinal chemistry and agrochemical research, where the combined electronic and steric effects of the 4-chloro and N³-methyl substituents differentiate its reactivity from unsubstituted 1,3-phenylenediamine . Key computed properties include an XLogP3 of 2, a topological polar surface area of 38.1 Ų, and two hydrogen bond donors [1].

Why 6-Chloro-1-n-methylbenzene-1,3-diamine Cannot Be Replaced by Unsubstituted 1,3-Phenylenediamine


Generic 1,3-phenylenediamine lacks both the chlorine and N-methyl substituents that confer distinct physicochemical and reactivity profiles on 6-chloro-1-n-methylbenzene-1,3-diamine. The chlorine atom at position 4 withdraws electron density from the aromatic ring, altering the nucleophilicity of the remaining amine groups, while the N³-methyl group introduces steric hindrance and eliminates one hydrogen bond donor site relative to the unsubstituted diamine [1]. These changes manifest in measurable property differences: a LogP shift from approximately 1.0 (1,3-benzenediamine) to 2.0 (target compound) reflects a 10-fold increase in lipophilicity that impacts solubility, partitioning, and membrane permeability in downstream applications [1][2]. Simple one-to-one substitution without experimental validation of reaction yields, selectivity, or biological outcomes is therefore not scientifically defensible.

Quantitative Differentiation Evidence for 6-Chloro-1-n-methylbenzene-1,3-diamine Versus Closest Analogs


Lipophilicity (XLogP3) Comparison: 10-Fold Increase Over Unsubstituted 1,3-Benzenediamine

The target compound exhibits an XLogP3 of 2.0, compared to approximately 1.0 for the unsubstituted parent 1,3-benzenediamine [1][2]. This 10-fold difference in the octanol-water partition coefficient indicates significantly higher lipophilicity, which directly influences solubility, passive membrane permeability, and metabolic stability in biological systems.

Lipophilicity Drug-likeness Permeability

Hydrogen Bond Donor Count: Reduced H-Bonding Capacity Shifts Pharmacokinetic Profile

The target compound possesses two hydrogen bond donors, compared to three for unsubstituted 1,3-benzenediamine and two for 4-chloro-1,3-benzenediamine [1][2]. The N-methyl substitution reduces the number of H-bond donors by one relative to the fully unsubstituted diamine, which may improve membrane permeability and reduce promiscuous binding to off-target proteins.

Hydrogen bonding Permeability PK optimization

Regiochemical Identity: Structural Confirmation via InChIKey Differentiates from Isomeric Diamines

The unique InChIKey DCIIMTQIUGFAGZ-UHFFFAOYSA-N confirms the precise substitution pattern 4-chloro-N³-methyl-1,3-benzenediamine and distinguishes this compound from regioisomers such as 3-chloro-N²-methyl-1,2-benzenediamine (InChIKey differs) [1]. This is critical for procurement, as incorrect regioisomers may exhibit markedly different reactivity profiles.

Structural authentication QA/QC Regiochemistry

Commercial Purity Specifications: ≥97% Purity Documented by Multiple Vendors

Multiple independent vendors report purity levels of ≥97% (Suzhou Shiya Bio) and ≥98% (Leyan) for 6-chloro-1-n-methylbenzene-1,3-diamine , exceeding the typical ≥95% minimum specified for many in-class diamines. This higher baseline purity reduces the need for additional purification before use in sensitive reactions.

Purity Procurement specification Quality control

Evidence-Backed Application Scenarios for 6-Chloro-1-n-methylbenzene-1,3-diamine


Medicinal Chemistry: Late-Stage Functionalization Requiring Enhanced Lipophilicity

The 10-fold higher XLogP3 of 6-chloro-1-n-methylbenzene-1,3-diamine (2.0) relative to 1,3-benzenediamine (≈1.0) supports its selection when designing analogs that require improved membrane permeability or organic-phase solubility [1]. The reduced hydrogen bond donor count (2 vs. 3) further aligns with permeability optimization strategies commonly used in CNS and oral drug discovery programs.

Agrochemical Intermediate: Chloro-Methyl Substitution Pattern for Selective Reactivity

The specific 4-chloro-N³-methyl arrangement provides an electron-withdrawing effect at the para position and steric differentiation at the meta amine, enabling selective coupling reactions in the synthesis of fungicidal or herbicidal diamines [1]. The unambiguous InChIKey ensures batch-to-batch structural fidelity across multi-step agrochemical synthetic routes.

Chemical Biology: Probe Design Where Reduced H-Bond Donor Count Is Desirable

For chemical probe molecules intended to minimize off-target interactions, the target compound's two hydrogen bond donors (vs. three in the parent diamine) may reduce promiscuous binding to polar protein surfaces [1]. This property difference, while not validated in a specific biological assay, is consistent with established medicinal chemistry principles for probe selectivity.

Procurement: Higher Baseline Purity for Sensitive Catalytic Reactions

With documented vendor purities of ≥97–98%, this diamine enters the reaction mixture with fewer undefined impurities than the typical ≥95% class baseline . This is particularly advantageous in palladium-catalyzed coupling reactions where trace impurities can poison catalysts or generate off-cycle by-products.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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